molecular formula C29H35N3O2 B8481860 (4-Benzylpiperidin-1-yl)(6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo-[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo-[1,2-a]pyridin-2-yl)methanone

Cat. No.: B8481860
M. Wt: 457.6 g/mol
InChI Key: UXUAXLYQLWNNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperidin-1-yl)(6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo-[1,2-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C29H35N3O2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H35N3O2

Molecular Weight

457.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]methanone

InChI

InChI=1S/C29H35N3O2/c1-20-15-25(16-21(2)28(20)34-3)24-9-10-27-30-26(19-32(27)18-24)29(33)31-13-11-23(12-14-31)17-22-7-5-4-6-8-22/h4-8,15-16,19,23-24H,9-14,17-18H2,1-3H3

InChI Key

UXUAXLYQLWNNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCC3=NC(=CN3C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (212 mg; 0.66 mmol) and N-methylmorpholine (181 μl; 167 mg; 1.65 mmol) were added to a solution of 6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (165 mg; 0.49 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 4-benzylpiperidine (116 μl; 116 mg; 0.7 mmol) was added. The reaction mixture was stirred for 4 h at room temperature and then poured onto water. The precipitated solid was filtered out. Yield: 182 mg (81%)
Name
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
181 μL
Type
reactant
Reaction Step One
Name
6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
116 μL
Type
reactant
Reaction Step Two

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